molecular formula C5H9NO5 B555824 (2S,4S)-2-amino-4-hydroxy-pentanedioic acid CAS No. 3913-68-6

(2S,4S)-2-amino-4-hydroxy-pentanedioic acid

Cat. No.: B555824
CAS No.: 3913-68-6
M. Wt: 163.13 g/mol
InChI Key: HBDWQSHEVMSFGY-HRFVKAFMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-amino-4-hydroxy-pentanedioic acid can be achieved through several methods. One common approach involves the asymmetric synthesis from chiral precursors. For instance, starting from L-glutamic acid, the hydroxylation at the fourth carbon can be achieved using specific reagents and catalysts under controlled conditions. The reaction typically involves the use of oxidizing agents such as osmium tetroxide or potassium permanganate in the presence of chiral ligands to ensure the correct stereochemistry.

Industrial Production Methods

On an industrial scale, the production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms. These microorganisms can be designed to express specific enzymes that catalyze the hydroxylation of glutamic acid at the desired position. This method is advantageous due to its high specificity and yield, as well as its environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-amino-4-hydroxy-pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The carboxyl groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of 2-amino-4-oxo-pentanedioic acid.

    Reduction: Formation of 2-amino-4-hydroxy-pentanediol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,4S)-2-amino-4-hydroxy-pentanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and as a potential inhibitor of certain enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases due to its structural similarity to neurotransmitters.

    Industry: Utilized in the production of biodegradable polymers and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    L-glutamic acid: The parent compound, differing only by the absence of the hydroxyl group at the fourth carbon.

    L-threo-3-hydroxyglutamic acid: A regioisomer with the hydroxyl group at the third carbon.

    L-erythro-4-hydroxyglutamic acid: A stereoisomer with the hydroxyl group in the erythro configuration.

Uniqueness

(2S,4S)-2-amino-4-hydroxy-pentanedioic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(2S,4S)-2-amino-4-hydroxypentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDWQSHEVMSFGY-HRFVKAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3913-68-6, 17093-75-3
Record name (4S)-4-Hydroxy-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3913-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glutamic acid, 4-hydroxy-, (4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17093-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name allo-gamma-Hydroxyglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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